![molecular formula C23H18Cl2N2O6 B5235257 3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)
3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid
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Overview
Description
3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound is also known as BPAAB and is synthesized through a complex chemical process.
Mechanism of Action
The mechanism of action of 3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a significant role in the inflammatory response. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid in lab experiments include its potent anti-inflammatory and anti-tumor properties. However, the limitations of using this compound include its complex synthesis process and potential toxicity.
Future Directions
There are several future directions for the research on 3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid. One possible direction is to investigate its potential as a therapeutic agent for various inflammatory conditions and cancers. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors of cyclooxygenase enzymes. Additionally, the synthesis process of this compound could be optimized to make it more cost-effective and less toxic.
Synthesis Methods
The synthesis of 3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid involves the reaction of 4-chlorophenol, phosgene, and 3,5-diaminobenzoic acid. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to have potential as an anti-cancer agent.
properties
IUPAC Name |
3,5-bis[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O6/c24-15-1-5-19(6-2-15)32-12-21(28)26-17-9-14(23(30)31)10-18(11-17)27-22(29)13-33-20-7-3-16(25)4-8-20/h1-11H,12-13H2,(H,26,28)(H,27,29)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIXHMAQZRIRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid |
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